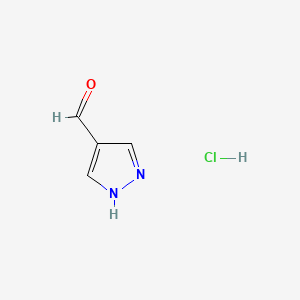

1H-Pyrazole-4-carbaldehyde hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Pyrazole-4-carbaldehyde hydrochloride is a useful research compound. Its molecular formula is C4H5ClN2O and its molecular weight is 132.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1H-Pyrazole-4-carbaldehyde hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders and inflammatory conditions.

Key Uses:

- Synthesis of Enzyme Inhibitors: It plays a role in developing inhibitors that target specific enzymes involved in disease pathways.

- Drug Discovery: The compound's structure allows for modifications that can lead to new drug candidates with enhanced efficacy and reduced side effects.

Case Study:

A study demonstrated the synthesis of a series of pyrazole derivatives from this compound, which exhibited significant anti-inflammatory activity in preclinical models .

Agricultural Chemicals

The compound is instrumental in developing agrochemicals, including fungicides and herbicides. Its application enhances crop protection and yield through targeted action against pests and diseases.

Key Uses:

- Fungicides: Compounds derived from this compound have shown effectiveness against various fungal pathogens.

- Herbicides: Its derivatives are being researched for their ability to inhibit weed growth without harming crops.

Data Table: Agrochemical Applications

| Application Type | Compound Derived | Efficacy | Target Organism |

|---|---|---|---|

| Fungicide | Pyrazole Derivative A | High | Fusarium spp. |

| Herbicide | Pyrazole Derivative B | Moderate | Various Weeds |

Material Science

In material science, this compound is utilized in synthesizing novel materials such as polymers and resins. These materials have applications in coatings, adhesives, and other industrial products.

Key Uses:

- Polymer Development: The compound can be polymerized to create materials with desirable mechanical properties.

- Coatings: It contributes to the formulation of advanced coatings that offer improved durability and resistance to environmental factors.

Case Study:

Research indicated that polymers synthesized from this compound exhibited enhanced thermal stability compared to traditional polymers.

Analytical Chemistry

This compound is also employed as a reagent in analytical chemistry, facilitating the detection and quantification of various substances in complex mixtures.

Key Uses:

- Reagent for Detection: It aids in identifying specific compounds through colorimetric reactions.

- Quantification Techniques: Used in methods such as HPLC (High-Performance Liquid Chromatography) for analyzing pharmaceutical formulations.

Data Table: Analytical Applications

| Analytical Method | Application | Detection Limit |

|---|---|---|

| HPLC | Quantification of drugs | µg/mL |

| Colorimetric Analysis | Detection of contaminants | ng/mL |

Biochemical Research

In biochemical research, this compound is valuable for studying enzyme interactions and metabolic pathways, contributing significantly to drug discovery efforts.

Key Uses:

- Metabolic Pathway Studies: Helps elucidate pathways by acting as a substrate or inhibitor.

- Enzyme Interaction Studies: Facilitates understanding of enzyme kinetics and mechanisms.

Case Study:

A recent study highlighted its role in inhibiting a key enzyme involved in cancer metabolism, showcasing its potential as a lead compound for anticancer drug development .

Eigenschaften

IUPAC Name |

1H-pyrazole-4-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIWZEJJEPAMBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.